molecular formula C11H8BrN B1272035 3-Bromo-2-phenylpyridine CAS No. 91182-50-2

3-Bromo-2-phenylpyridine

Cat. No.: B1272035
CAS No.: 91182-50-2
M. Wt: 234.09 g/mol
InChI Key: QODMOFYNGFSWSQ-UHFFFAOYSA-N
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Description

3-Bromo-2-phenylpyridine is an organic compound with the molecular formula C11H8BrN It is a derivative of pyridine, where a bromine atom is substituted at the third position and a phenyl group is attached at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Bromo-2-phenylpyridine involves the reaction of 2,3-dibromopyridine with phenylboronic acid in the presence of a palladium catalyst. This reaction typically occurs under Suzuki-Miyaura coupling conditions, which include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Ammonia (NH3) in a suitable solvent.

    Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products:

    3-Aminophenylpyridine: Formed by substitution of the bromine atom with an amino group.

    Various substituted phenylpyridines: Formed through cross-coupling reactions with different organometallic reagents.

Scientific Research Applications

3-Bromo-2-phenylpyridine has diverse applications in scientific research:

Mechanism of Action

The specific mechanism of action for 3-Bromo-2-phenylpyridine depends on its application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through its pyridine and phenyl groups. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

  • 2-Bromo-3-phenylpyridine
  • 4-Bromo-2-phenylpyridine
  • 3-Chloro-2-phenylpyridine

Comparison: 3-Bromo-2-phenylpyridine is unique due to the specific positioning of the bromine and phenyl groups on the pyridine ring. This positioning can influence its reactivity and the types of reactions it undergoes. For instance, the bromine atom at the third position makes it more susceptible to nucleophilic substitution compared to other isomers. Additionally, the phenyl group at the second position can enhance its aromatic character and potential interactions in biological systems.

Properties

IUPAC Name

3-bromo-2-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODMOFYNGFSWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376454
Record name 3-bromo-2-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91182-50-2
Record name 3-bromo-2-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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